molecular formula C8H14N2 B130197 N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine CAS No. 154235-26-4

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine

Cat. No. B130197
M. Wt: 138.21 g/mol
InChI Key: YQKQVPOJEVDMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, also known as DMCM, is a chemical compound that belongs to the class of imidazobenzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the brain. DMCM has been widely used in scientific research for its ability to modulate the GABA-A receptor, and its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism Of Action

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine acts as a potent and selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of neuronal activity in the brain. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions, and their activation leads to hyperpolarization of the neuronal membrane, which inhibits neuronal activity. N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine binds to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of GABA for the receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.

Biochemical And Physiological Effects

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been shown to have anxiogenic, convulsant, and pro-epileptic effects in animal models. It has also been shown to increase the release of dopamine and noradrenaline in the brain, which suggests that it may have potential therapeutic applications in the treatment of depression and other mood disorders.

Advantages And Limitations For Lab Experiments

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has several advantages for lab experiments, including its potent and selective antagonism of the GABA-A receptor, which makes it a valuable tool for studying the mechanisms underlying various neurological disorders. However, its anxiogenic, convulsant, and pro-epileptic effects may limit its use in certain experiments, and caution should be taken when using it in animal models.

Future Directions

There are several potential future directions for research on N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, including its potential therapeutic applications in the treatment of depression and other mood disorders, as well as its potential use as a tool for studying the mechanisms underlying various neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine, as well as its potential limitations and side effects.

Synthesis Methods

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine can be synthesized through a multistep process involving the reaction of 2-cyclopenten-1-one with dimethylformamide dimethylacetal, followed by the reaction with hydroxylamine hydrochloride to form the intermediate, which is then reacted with dimethylamine to form the final product.

Scientific Research Applications

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been extensively used in scientific research for its ability to modulate the GABA-A receptor, which is a major target for many drugs used in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine has been shown to have anxiogenic, convulsant, and pro-epileptic effects, which makes it a valuable tool for studying the mechanisms underlying these disorders.

properties

CAS RN

154235-26-4

Product Name

N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

N'-cyclopent-2-en-1-yl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H14N2/c1-10(2)7-9-8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3

InChI Key

YQKQVPOJEVDMLV-UHFFFAOYSA-N

SMILES

CN(C)C=NC1CCC=C1

Canonical SMILES

CN(C)C=NC1CCC=C1

synonyms

Methanimidamide, N-2-cyclopenten-1-yl-N,N-dimethyl-, (Z)- (9CI)

Origin of Product

United States

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